N-Demethyl Trimebutine N-β-D-Glucuronide
Description
IUPAC Nomenclature and Molecular Formula
The systematic nomenclature of this compound follows International Union of Pure and Applied Chemistry conventions for complex organic molecules containing both aromatic and carbohydrate components. According to available chemical databases, the compound is designated as (2S,3S,4S,5R,6R)-3,4,5-trihydroxy-6-(methyl(2-phenyl-1-((3,4,5-trimethoxybenzoyl)oxy)butan-2-yl)amino)tetrahydro-2H-pyran-2-carboxylic acid. This nomenclature reflects the stereochemical configuration of the glucuronic acid moiety attached to the nitrogen atom of the desmethyl trimebutine backbone.
The molecular formula presents some variation in the literature, with different sources reporting distinct formulations. One comprehensive analysis indicates the molecular formula as C₂₇H₃₅NO₁₁ with a corresponding molecular weight of 549.57 daltons. However, alternative analytical data suggests a molecular weight of 535.55 daltons. This discrepancy may arise from different analytical methods or potential variations in the exact structural configuration being analyzed.
Structural Elucidation via Spectroscopic Techniques
The structural characterization of this compound has been accomplished primarily through advanced mass spectrometric techniques, particularly liquid chromatography coupled with tandem mass spectrometry. Precursor ion scanning performed on freshly extracted biological samples enabled the identification of this metabolite as the N-desmethyltrimebutine glucuronide conjugate. The fragmentation pattern observed during mass spectrometric analysis provided crucial evidence that the glucuronide moiety is attached at the nitrogen terminal of N-desmethyltrimebutine, confirming the site of conjugation.
The mass spectrometric fragmentation behavior exhibits characteristic patterns consistent with glucuronide conjugates. The presence of the glucuronic acid moiety significantly influences the ionization and fragmentation pathways, producing diagnostic fragment ions that distinguish this metabolite from its parent compound and other related metabolites. These spectroscopic techniques have proven essential for both identification and quantitative analysis of the compound in biological matrices.
The instability of the glucuronide conjugate under certain analytical conditions necessitated specific sample preparation protocols. An acidification step was introduced in extraction procedures to completely hydrolyze the glucuronide and enable measurement of total N-desmethyltrimebutine concentrations in plasma samples. This analytical challenge underscores the importance of understanding the chemical behavior of this metabolite under various experimental conditions.
Stereochemical Configuration and Isomeric Forms
The stereochemical configuration of this compound is defined by the presence of multiple chiral centers within both the trimebutine-derived portion and the glucuronic acid moiety. The glucuronic acid component adopts the β-D-configuration, as indicated in the compound's nomenclature, representing the naturally occurring stereochemical form of glucuronic acid utilized in biological conjugation reactions.
The structural complexity arises from the retention of the chiral center present in the original trimebutine molecule, combined with the multiple stereocenters inherent in the D-glucuronic acid unit. The systematic name explicitly defines the stereochemical configuration as (2S,3S,4S,5R,6R) for the glucuronic acid portion, indicating the specific three-dimensional arrangement of hydroxyl groups around the pyranose ring.
The β-linkage between the glucuronic acid and the nitrogen atom of desmethyl trimebutine represents the thermodynamically and kinetically favored configuration formed by UDP-glucuronosyltransferase enzymes. This enzymatic specificity ensures the production of a single stereoisomeric form rather than a mixture of anomeric isomers, contributing to the compound's defined pharmacokinetic properties.
Comparative Analysis with Parent Compound (Trimebutine)
The structural relationship between this compound and its parent compound trimebutine reveals significant modifications that fundamentally alter the compound's physicochemical properties. Trimebutine exhibits the molecular formula C₂₂H₂₉NO₅ with a molecular weight of 387.48 daltons, containing a dimethylamino group attached to the phenylbutyl backbone conjugated with a 3,4,5-trimethoxybenzoate ester.
The transformation to this compound involves two major structural modifications: first, the removal of one methyl group from the nitrogen atom, reducing the dimethylamino functionality to a monomethylamino group, and second, the conjugation of a D-glucuronic acid moiety to this modified nitrogen center. These modifications result in a substantial increase in molecular weight from approximately 387 daltons to either 535 or 549 daltons, depending on the analytical source, representing an increase of approximately 40-42%.
| Property | Trimebutine | This compound |
|---|---|---|
| Molecular Formula | C₂₂H₂₉NO₅ | C₂₇H₃₅NO₁₁ |
| Molecular Weight | 387.48 Da | 549.57 Da |
| Nitrogen Substitution | Dimethylamino | Monomethylamino-glucuronide |
| Water Solubility | Limited | Enhanced |
| Metabolic Status | Parent Drug | Phase II Metabolite |
The glucuronidation significantly enhances the water solubility of the compound compared to the parent trimebutine molecule. This increased hydrophilicity facilitates renal excretion and represents the body's strategy for eliminating lipophilic xenobiotics. The glucuronic acid moiety introduces multiple hydroxyl groups and a carboxylic acid functionality, dramatically altering the compound's partition coefficient and biological distribution properties.
The retention of the 3,4,5-trimethoxybenzoate ester portion ensures that some structural similarity to the parent compound is maintained, potentially preserving certain pharmacological interactions while fundamentally altering the compound's disposition and elimination characteristics. This structural conservation may explain why N-desmethyltrimebutine, the immediate precursor to this glucuronide, retains pharmacological activity similar to the parent compound.
Properties
Molecular Formula |
C₂₇H₃₅NO₁₁ |
|---|---|
Molecular Weight |
549.57 |
Synonyms |
Mono-N-desmethyltrimebutine Glucuronide; N-Monodesmethyltrimebutine Glucuronide; |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Features
Table 1: Structural and Physicochemical Properties
Key Observations :
- NDMT-Glc shares the N-glucuronidation motif with Norfluoxetine N-β-D-Glucuronide but differs in the parent drug’s scaffold.
Metabolic Pathways and Enzyme Specificity
UGT isoforms responsible for NDMT-Glc formation remain uncharacterized, though UGT1A3, 1A4, and 2B7 are implicated in analogous N-glucuronidation reactions (e.g., trifluoperazine glucuronidation) .
Analytical Challenges
NDMT-Glc complicates LC-MS/MS quantification of NDMT due to its reversible hydrolysis during extraction. Acidification (e.g., HCl) is required to hydrolyze the glucuronide and measure total NDMT . This contrasts with Tamoxifen N-β-D-Glucuronide and β-Estradiol 17β-D-Glucuronide, which are stable under acidic conditions but susceptible to enzymatic cleavage .
Pharmacological and Toxicological Implications
- NDMT-Glc : While NDMT retains opioid receptor activity, NDMT-Glc is presumed inactive. Its role in enterohepatic recirculation remains unstudied .
- Olanzapine 10-N-Glucuronide : Represents a major elimination pathway in humans, contributing to reduced systemic exposure to the parent drug .
- Mycophenolic Acid Acyl-β-D-Glucuronide: Unlike NDMT-Glc, this acyl glucuronide is associated with protein adduct formation and hepatotoxicity .
Q & A
Basic Research Questions
Q. What experimental conditions are critical for synthesizing N-Demethyl Trimebutine N-β-D-Glucuronide with high purity?
- Methodological Answer : Synthesis typically involves glucuronidation of the parent compound (N-Demethyl Trimebutine) using UDP-glucuronosyltransferase (UGT) enzymes or chemical conjugation. Key parameters include:
- Catalyst optimization : Use recombinant UGT isoforms (e.g., UGT1A1 or UGT2B7) under controlled pH (7.4) and temperature (37°C) to enhance reaction specificity .
- Purification : Reverse-phase HPLC with C18 columns and mobile phases (e.g., acetonitrile/water with 0.1% formic acid) ensures removal of unreacted intermediates. Confirmation of purity (>95%) requires LC-MS and NMR .
Q. How can researchers validate analytical methods for quantifying this compound in biological matrices?
- Methodological Answer :
- LC-MS/MS setup : Use a triple quadrupole mass spectrometer with electrospray ionization (ESI) in negative ion mode. Optimize transitions for the deprotonated molecular ion (e.g., m/z 535.55 → 359.2 for fragmentation) .
- Internal standards : Isotopically labeled analogs (e.g., deuterated or ¹³C-labeled glucuronides) minimize matrix effects. Calibration curves in plasma/urine should demonstrate linearity (R² > 0.99) and precision (CV < 15%) .
Q. What are the primary challenges in isolating this compound from in vitro metabolic assays?
- Methodological Answer : Co-elution with phase I metabolites (e.g., hydroxylated derivatives) requires:
- Chromatographic separation : Gradient elution with HILIC columns or ion-pair reagents (e.g., ammonium acetate) to resolve polar glucuronides .
- Enzymatic hydrolysis : Confirm glucuronide identity by treating samples with β-glucuronidase (e.g., from E. coli) and observing a mass shift corresponding to aglycone release .
Advanced Research Questions
Q. How can researchers resolve structural ambiguities in this compound using advanced spectroscopic techniques?
- Methodological Answer :
- NMR analysis : Compare ¹H/¹³C NMR spectra with the parent compound to identify glucuronide conjugation sites. Key signals include anomeric proton resonance (δ 4.5–5.5 ppm) and carboxylate carbon (δ ~175 ppm) .
- High-resolution MS (HRMS) : Confirm molecular formula (C₂₆H₃₃NO₁₁) with mass accuracy < 2 ppm. MS/MS fragmentation patterns distinguish O- vs. N-glucuronidation .
Q. What factors influence the stability of this compound under varying storage conditions?
- Methodological Answer : Stability depends on:
- pH : Degradation accelerates in acidic conditions (pH < 3). Use buffered solutions (pH 6–8) for long-term storage .
- Temperature : Store lyophilized forms at −80°C to prevent hydrolysis. Monitor degradation via LC-MS over 6–12 months .
Q. How can contradictory data from different analytical platforms (e.g., LC-MS vs. ELISA) be reconciled?
- Methodological Answer :
- Orthogonal validation : Cross-validate results using immunoaffinity capture (ELISA) followed by LC-MS. Discrepancies may arise from cross-reactivity with structurally similar metabolites .
- Standard spiking : Add synthetic glucuronide to blank matrices to assess recovery rates and interference .
Q. What enzymatic interactions govern the metabolic clearance of this compound in vivo?
- Methodological Answer :
- β-Glucuronidase assays : Incubate with tissue homogenates (e.g., liver, gut microbiota) to measure hydrolysis rates. Kinetic parameters (Km, Vmax) inform interspecies variability .
- Transporter studies : Use transfected cells (e.g., HEK293 expressing OATP1B1) to assess biliary excretion via MRP2/BCRP transporters .
Q. How can researchers differentiate between isomeric forms of glucuronides (e.g., α vs. β anomers)?
- Methodological Answer :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
